molecular formula C12H10O4 B13942240 4-(4-Hydroxyphenoxy)benzene-1,2-diol CAS No. 548475-98-5

4-(4-Hydroxyphenoxy)benzene-1,2-diol

Cat. No.: B13942240
CAS No.: 548475-98-5
M. Wt: 218.20 g/mol
InChI Key: GNGDTFXLBUESIF-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenoxy)benzene-1,2-diol is an organic compound that belongs to the class of phenolic derivatives It is characterized by the presence of two hydroxyl groups and a phenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenoxy)benzene-1,2-diol can be achieved through several methods. One common approach involves the condensation of 4-hydroxyphenol with catechol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenoxy)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenolic compounds .

Scientific Research Applications

4-(4-Hydroxyphenoxy)benzene-1,2-diol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenoxy)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. These interactions can modulate enzyme activity, cellular signaling pathways, and oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

548475-98-5

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

4-(4-hydroxyphenoxy)benzene-1,2-diol

InChI

InChI=1S/C12H10O4/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7,13-15H

InChI Key

GNGDTFXLBUESIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC(=C(C=C2)O)O

Origin of Product

United States

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